![molecular formula C6H7ClN4OS B1462712 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one CAS No. 1154575-33-3](/img/structure/B1462712.png)
4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one
Overview
Description
“4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one” is a pharmaceutical intermediate . It is also known as Timolol Impurity F, Timolol USP Related Compound F, and Timolol Maleate Imp F (EP) . The molecular formula is C6 H8 Cl N3 O S and the molecular weight is 205.67 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiadiazole ring attached to a piperazine ring . The molecular formula is C6 H8 Cl N3 O S and the molecular weight is 205.67 .Scientific Research Applications
Antimicrobial Activities
Several studies have synthesized derivatives of thiadiazoles, including those related to "4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one," and evaluated their antimicrobial efficacy. For instance, compounds with piperazine nucleus have shown moderate antibacterial activity against strains like Bacillus subtilis and Escherichia coli (Deshmukh, Karale, Akolkar, & Randhavane, 2017). Similarly, novel scaffolds containing thiadiazolyl piperazine have been synthesized from stearic acid, demonstrating antimicrobial activities against various bacterial and fungal strains (Abdelmajeid, Amine, & Hassan, 2017). Another study highlighted the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, exhibiting inhibitory effects on Xanthomonas campestris pv. oryzae (Xia, 2015).
Antileishmanial Activity
Research into the optimization of antileishmanial activity led to the synthesis of piperazinyl-linked 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles. These compounds, particularly those with specific substituents on benzamidine, showed significant activity against Leishmania major, with one compound displaying a very low level of toxicity against macrophages, indicating high selectivity (Tahghighi et al., 2011).
Anticancer Activities
A study focused on designing, synthesizing, and evaluating 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds for their cytotoxicity against cancer cell lines. Some compounds demonstrated significant activity towards MCF-7 and HepG2 cancer cell lines, inducing cell cycle arrest and apoptotic cell death. An in vivo radioactive tracing study of one compound confirmed its targeting ability to sarcoma cells, highlighting its potential as an anticancer agent (El-Masry et al., 2022).
properties
IUPAC Name |
4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN4OS/c7-5-6(10-13-9-5)11-2-1-8-4(12)3-11/h1-3H2,(H,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBVUDIPIDYXIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NSN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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